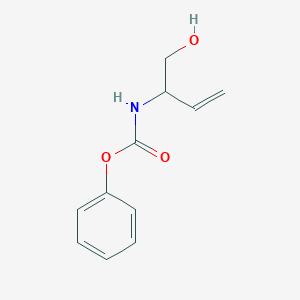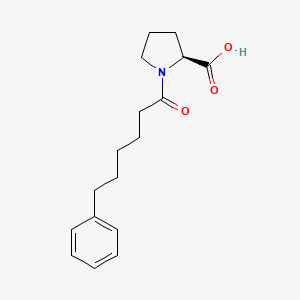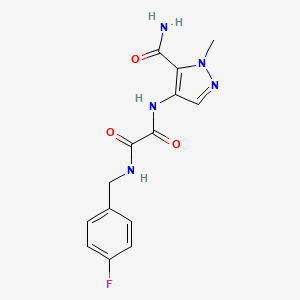
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” is a synthetic organic compound that features a pyrazole ring substituted with a carbamoyl group and a fluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1-methyl-1H-pyrazole, the carbamoyl group can be introduced through a reaction with an isocyanate.
Introduction of the fluorobenzyl group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Coupling with ethanediamide: The final step involves coupling the substituted pyrazole with ethanediamide under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an amine.
Wissenschaftliche Forschungsanwendungen
“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-chlorobenzyl)ethanediamide
- N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-bromobenzyl)ethanediamide
Uniqueness
The presence of the fluorobenzyl group in “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
1010863-56-5 |
|---|---|
Molekularformel |
C14H14FN5O3 |
Molekulargewicht |
319.29 g/mol |
IUPAC-Name |
N'-(5-carbamoyl-1-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]oxamide |
InChI |
InChI=1S/C14H14FN5O3/c1-20-11(12(16)21)10(7-18-20)19-14(23)13(22)17-6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3,(H2,16,21)(H,17,22)(H,19,23) |
InChI-Schlüssel |
JSPIDIBENMLLIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
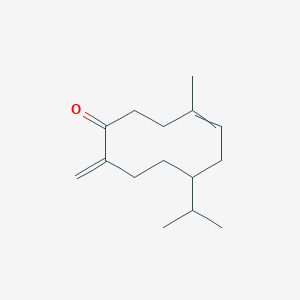
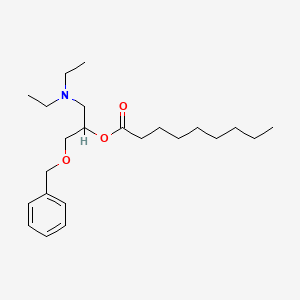

![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
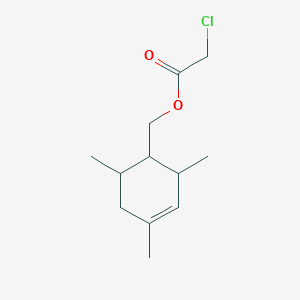
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)

![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
